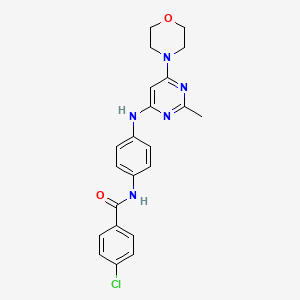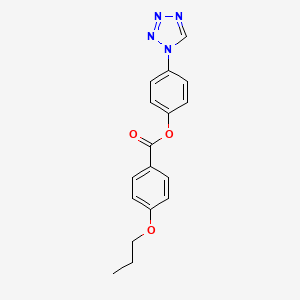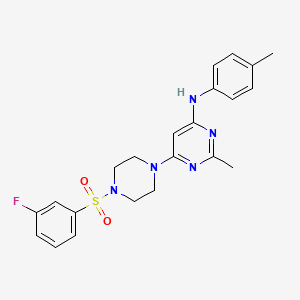![molecular formula C21H26N2O B11325586 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325586.png)
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a 4-methylphenyl group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves the coupling of a piperidine derivative with a benzamide derivative. One common method involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Medicine: Explored for its analgesic, anti-inflammatory, and antipsychotic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A bioactive alkaloid with anticancer and anti-inflammatory effects.
Matrine: An alkaloid with antiviral and anticancer activities.
Uniqueness
N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific combination of a piperidine ring, benzamide group, and 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H26N2O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-17-10-12-18(13-11-17)20(23-14-6-3-7-15-23)16-22-21(24)19-8-4-2-5-9-19/h2,4-5,8-13,20H,3,6-7,14-16H2,1H3,(H,22,24) |
Clé InChI |
JQMBMAIUENZUJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11325506.png)
![3,5,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325507.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11325512.png)
![5-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11325516.png)
![4-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325527.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B11325531.png)
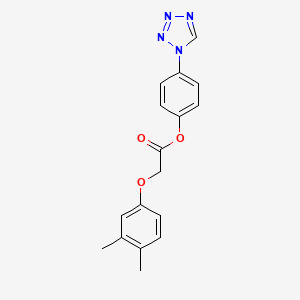
![5-chloro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325548.png)
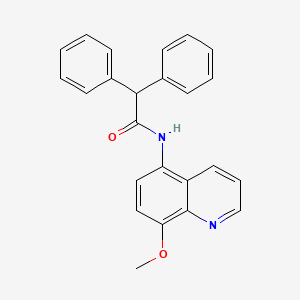
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B11325569.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-nitrobenzamide](/img/structure/B11325574.png)
